Epiprednisolon

Übersicht

Beschreibung

Synthesis Analysis

Epiprednisolone and its derivatives can be synthesized through various chemical reactions, including microbiological 1,2-dehydration processes. For instance, a method has been described for obtaining epiprednisolone through the microbiological 1,2-dehydration by a culture of Mycobacterium globiforme 193, using epihydrocortisone or its 21-acetate as substrates in a microcrystalline suspension (Borman, Koshcheenko, & Sokolova, 1978). Another approach involves the synthesis of prednisolone from 9α-hydroxy androst-4-ene-3,17-dione via specific epoxy intermediates, which may relate to epiprednisolone synthesis pathways due to structural similarities (Luu D. Huy et al., 2014).

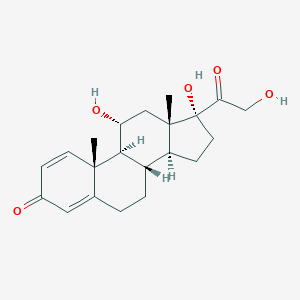

Molecular Structure Analysis

The molecular structure of epiprednisolone has been characterized using various spectroscopic methods. These include IR, MS, and NMR techniques, providing detailed insights into the compound's structure and confirming the presence of specific functional groups and molecular frameworks essential for its activity (Luu D. Huy et al., 2014).

Chemical Reactions and Properties

Epiprednisolone undergoes specific chemical reactions, including microbiological dehydration, which is a key step in its synthesis. This process involves the conversion of epihydrocortisone to epiprednisolone, highlighting the compound's reactivity and the microbial enzymes' role in facilitating these reactions (Borman, Koshcheenko, & Sokolova, 1978).

Physical Properties Analysis

The physical properties of epiprednisolone, such as its melting point, have been difficult to ascertain accurately due to the compound's tendency to degrade upon melting. However, recent thermal analyses have provided more reliable data, suggesting that both anhydrous polymorphs of prednisolone, a closely related compound, are unambiguously enantiotropes of each other, offering insights into epiprednisolone's physical behavior (Corvis, Négrier, Soulestin, & Espeau, 2016).

Chemical Properties Analysis

The chemical properties of epiprednisolone, such as reactivity and interaction with biological molecules, are influenced by its molecular structure. The inclusion interactions of prednisolone, a compound structurally similar to epiprednisolone, with cyclodextrins have been studied, revealing that non-bond interactions form the basis of complex formation. This suggests similar potential interactions for epiprednisolone, providing insights into its solubility and stability (Jie‐Hua Shi, Ke Chen, & Yan Xu, 2014).

Wissenschaftliche Forschungsanwendungen

Nephrologie: Behandlung der akuten interstitiellen Nephritis

Epiprednisolon: wird zur Behandlung der akuten interstitiellen Nephritis (AIN) eingesetzt, einem Zustand, der durch eine verstärkte Immunantwort gekennzeichnet ist, die zu akutem Nierenversagen führt. Klinische Studien haben gezeigt, dass eine Prednisolonbehandlung bei AIN die Prognose verbessern kann, indem Entzündungen und nachfolgende Fibrose gemildert werden .

Dermatologie: Behandlung entzündlicher Hauterkrankungen

In der Dermatologie wird This compound aufgrund seiner entzündungshemmenden Eigenschaften zur Behandlung von Erkrankungen wie Psoriasis und atopischer Dermatitis verschrieben. Topische Kortikosteroide, einschließlich this compound, sind unverzichtbare Werkzeuge zur Reduzierung von Entzündungen und zur effektiven Behandlung dieser Hauterkrankungen .

Ophthalmologie: Behandlung von Augenentzündungen

This compound: und seine Derivate werden in der Ophthalmologie häufig wegen ihrer entzündungshemmenden, ödematösen und anti-neovaskulären Eigenschaften eingesetzt. Sie sind wirksam bei der Behandlung verschiedener Augenkrankheiten, die die Augenoberfläche, das vordere und das hintere Segment des Auges betreffen .

Atmungswegserkrankungen: Behandlung schwerer Lungeninfektionen

Im Bereich der Atemwegsmedizin ist This compound Teil des Behandlungsschemas für schwere Lungeninfektionen, darunter COVID-19, community-acquired pneumonia und Pneumocystis pneumonia. Niedrig dosierte Kortikosteroide wurden mit einer reduzierten Mortalität bei diesen Erkrankungen in Verbindung gebracht .

Gastrointestinale Behandlungen: Immuntherapie bei Magen-Darm-Krebs

This compound: ist in die Immuntherapie-Behandlungsprotokolle für Magen-Darm-Krebs beteiligt. Immun-Checkpoint-Inhibitoren (ICIs), die oft in Kombination mit Kortikosteroiden wie this compound eingesetzt werden, haben die Behandlungslandschaft für verschiedene GI-Krebsarten verändert .

Hämatologie: Behandlung nicht-maligner hämatologischer Erkrankungen

In der Hämatologie ist This compound eine Erstlinientherapie für nicht-maligne immunvermittelte hämatologische Erkrankungen. Es wird verwendet, um das Infektionsrisiko bei Patienten zu verringern, die mit systemischen Kortikosteroiden und anderen Immunsuppressiva behandelt werden .

Wirkmechanismus

Target of Action

Epiprednisolone, like other corticosteroids, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Epiprednisolone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression . The short-term effects of corticosteroids like Epiprednisolone include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These changes in gene expression lead to multiple downstream effects over hours to days .

Biochemical Pathways

Epiprednisolone affects the arachidonic acid (AA) pathway . It inhibits the synthesis of prostaglandins, which are key mediators of inflammation . This action results in reduced inflammation and immune response .

Pharmacokinetics

The pharmacokinetics of Epiprednisolone are complex . Prednisolone, the active drug moiety of Epiprednisolone, exhibits concentration-dependent non-linear pharmacokinetics . Dose dependency disappears when free (unbound) prednisolone is measured . The half-life of prednisolone is approximately 2.1-3.5 hours .

Result of Action

The primary result of Epiprednisolone’s action is the reduction of inflammation and immune response . This makes it effective in treating a variety of conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and some cancers .

Action Environment

The action of Epiprednisolone can be influenced by various environmental factors, including the presence of other medications . For example, ephedrine may increase the excretion rate of Epiprednisolone, potentially reducing its serum level and efficacy . Therefore, the patient’s overall medication regimen and health status can significantly impact the action, efficacy, and stability of Epiprednisolone .

Safety and Hazards

Eigenschaften

IUPAC Name |

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGNJSKKLXVSLS-MKIDGPAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

600-90-8 | |

| Record name | (11alpha)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11.ALPHA.)-11,17,21-TRIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U8F7FXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

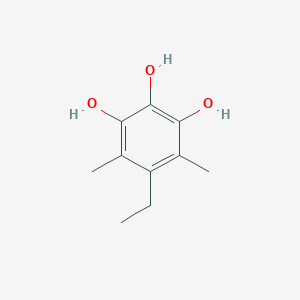

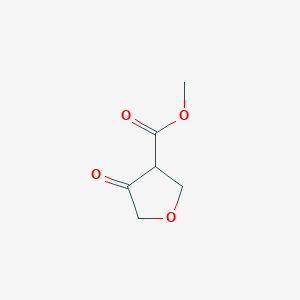

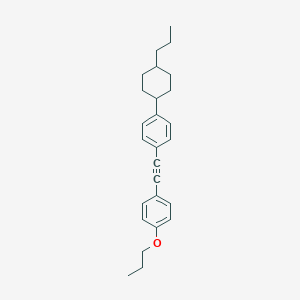

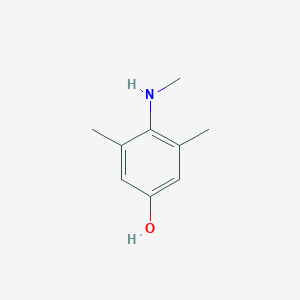

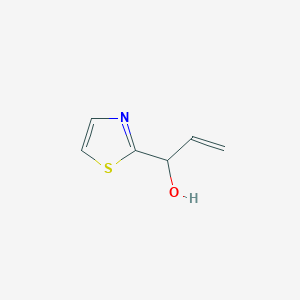

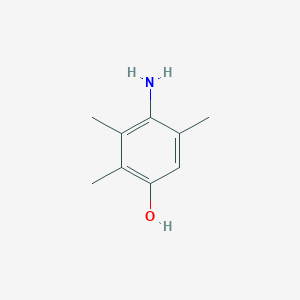

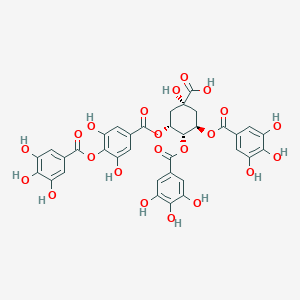

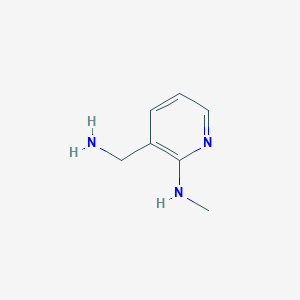

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Mycobacterium globiforme 193 in epiprednisolone production?

A1: Mycobacterium globiforme 193 plays a crucial role in the 1,2-dehydration of epihydrocortisone or its 21-acetate, leading to the formation of epiprednisolone or its 21-acetate, respectively [, ]. This microbial transformation offers a potential alternative to traditional chemical synthesis methods.

Q2: What is the advantage of using a microcrystalline suspension of epihydrocortisone or its 21-acetate in this process?

A2: The research highlights the use of a microcrystalline suspension of the substrate (epihydrocortisone or its 21-acetate) at a high concentration (25-100 g/liter medium) [, ]. This approach is likely chosen to maximize substrate availability for the Mycobacterium globiforme 193 culture, potentially leading to higher production efficiency of epiprednisolone.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)